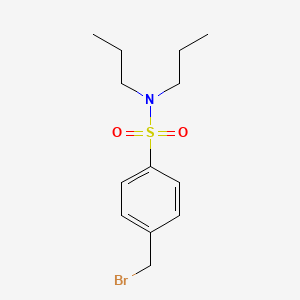
3'-O-Methyl Thymidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Methyl Thymidine-d3 is a deuterated nucleoside analog, specifically a derivative of thymidine. It is characterized by the presence of a methyl group at the 3’ position and three deuterium atoms. This compound is primarily used in scientific research, particularly in the development of anti-HIV pharmaceuticals .
Preparation Methods
The synthesis of 3’-O-Methyl Thymidine-d3 involves several steps. One common method includes the methylation of thymidine at the 3’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The deuterium atoms are introduced through the use of deuterated reagents.
Industrial production methods for 3’-O-Methyl Thymidine-d3 are similar but are scaled up to meet the demand for research and pharmaceutical applications. These methods ensure high purity and yield of the compound, which is crucial for its use in sensitive applications.
Chemical Reactions Analysis
3’-O-Methyl Thymidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding 3’-O-methyl thymidine-d3 oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the methyl group can be replaced by other nucleophiles like halides or amines
Scientific Research Applications
3’-O-Methyl Thymidine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: The compound is utilized in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair mechanisms.
Medicine: 3’-O-Methyl Thymidine-d3 is an intermediate in the development of anti-HIV drugs. .
Mechanism of Action
The mechanism of action of 3’-O-Methyl Thymidine-d3 involves its incorporation into DNA strands during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This mechanism is particularly useful in antiviral research, where the compound can inhibit the replication of viruses by disrupting their DNA synthesis pathways .
Comparison with Similar Compounds
3’-O-Methyl Thymidine-d3 can be compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (AZT): Unlike 3’-O-Methyl Thymidine-d3, AZT contains an azido group at the 3’ position. AZT is also used in antiviral research, particularly in the treatment of HIV.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is a thymidine analog with a bromine atom at the 5’ position. It is used in cell proliferation studies and as a mutagen in genetic research.
5-Ethynyl-2’-deoxyuridine (EdU): EdU contains an ethynyl group at the 5’ position and is used in DNA synthesis studies due to its ability to be incorporated into DNA and detected using click chemistry
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1/i1D3 |
InChI Key |
ZGBKEOLAPVBJFC-SJMYZUAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


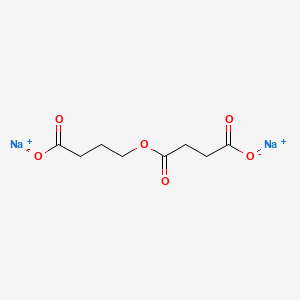
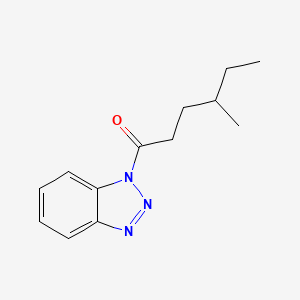
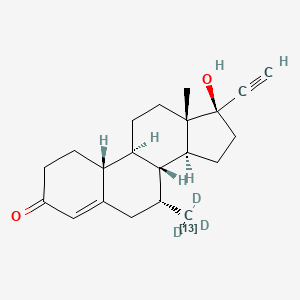
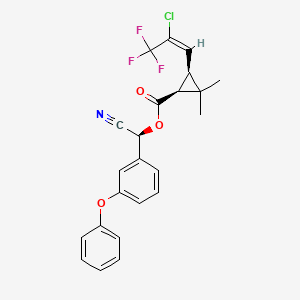
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
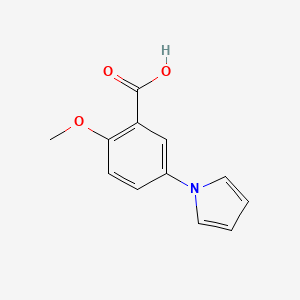

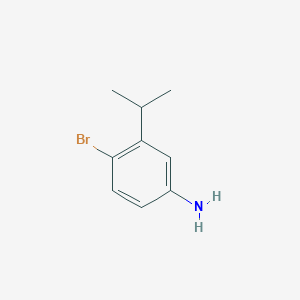
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


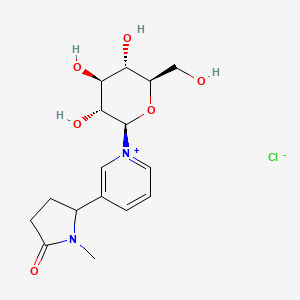
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
